molecular formula C16H22N2O3 B256086 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane

8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B256086
M. Wt: 290.36 g/mol
InChI Key: RMZCQHVASDNSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as MPD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MPD belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that includes two or more rings that share a single atom.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its ability to bind to the active site of acetylcholinesterase, which is the enzyme responsible for breaking down acetylcholine. By binding to this site, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane prevents the enzyme from carrying out its normal function, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function, as well as other physiological effects such as increased muscle contraction.
Biochemical and Physiological Effects
In addition to its effects on acetylcholine, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to have other biochemical and physiological effects. For example, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to increase the release of dopamine in the brain, which is another neurotransmitter that is involved in many important physiological processes. 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has also been shown to have antioxidant properties, which means that it can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane for lab experiments is its ability to act as a cholinesterase inhibitor. This property makes 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane a useful tool for studying the role of acetylcholine in various physiological processes, as well as for developing new treatments for conditions such as Alzheimer's disease. However, there are also some limitations to the use of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane in lab experiments. For example, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane is a relatively complex molecule that can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane. One area of focus could be on developing new synthesis methods that are more efficient and cost-effective. Another area of focus could be on studying the effects of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane on different physiological processes, such as inflammation and immune function. Additionally, there is potential for 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane to be used as a therapeutic agent for a variety of conditions, including Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to explore these and other potential applications of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane.
Conclusion
In conclusion, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has been shown to act as a cholinesterase inhibitor, which can lead to improved cognitive function and other physiological effects. While there are some limitations to the use of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane in lab experiments, there are also many potential future directions for research on this compound. Overall, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane represents a promising area of research for the development of new therapeutic agents and the study of important physiological processes.

Synthesis Methods

The synthesis of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane involves the reaction of 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane with phenoxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using standard techniques such as column chromatography. The yield of 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane is typically around 50%, and the purity of the product can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has been the focus of scientific research due to its potential applications in the field of medicine. Specifically, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane has been studied for its ability to act as a cholinesterase inhibitor, which means that it can prevent the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many important physiological processes, including memory, learning, and muscle contraction. By inhibiting the breakdown of acetylcholine, 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane may be able to enhance these processes and improve cognitive function.

properties

Product Name

8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-2-phenoxyethanone

InChI

InChI=1S/C16H22N2O3/c1-17-9-7-16(8-10-17)18(11-12-21-16)15(19)13-20-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3

InChI Key

RMZCQHVASDNSSG-UHFFFAOYSA-N

SMILES

CN1CCC2(CC1)N(CCO2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CN1CCC2(CC1)N(CCO2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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